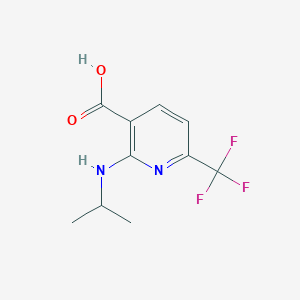![molecular formula C10H15Cl2FN2 B13477473 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidinylmethyl Intermediate: The pyrrolidinylmethyl group can be synthesized through the reaction of pyrrolidine with formaldehyde.
Substitution on the Pyridine Ring: The fluorine atom is introduced to the pyridine ring through a nucleophilic substitution reaction using a fluorinating agent such as Selectfluor®.
Coupling Reaction: The pyrrolidinylmethyl group is then coupled to the fluoropyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidinylmethyl group allows the compound to bind to proteins and enzymes, modulating their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone: Similar in structure but with different functional groups.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and a trifluoromethyl group on the pyridine ring.
®-3-Fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: Similar structure with a different substitution pattern.
Uniqueness
3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluorine atom and the pyrrolidinylmethyl group enhances its reactivity and potential as a pharmaceutical scaffold .
Propiedades
Fórmula molecular |
C10H15Cl2FN2 |
|---|---|
Peso molecular |
253.14 g/mol |
Nombre IUPAC |
3-fluoro-4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-12-5-3-8(10)6-9-2-1-4-13-9;;/h3,5,7,9,13H,1-2,4,6H2;2*1H |
Clave InChI |
ZEGRLOBFEOLPDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC2=C(C=NC=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


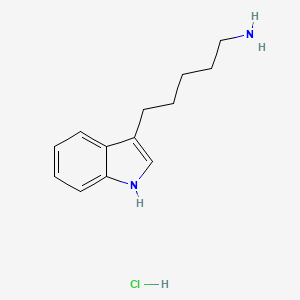
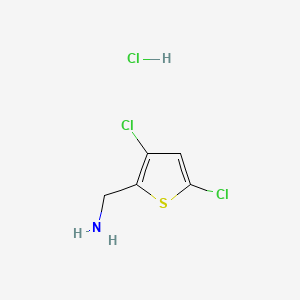
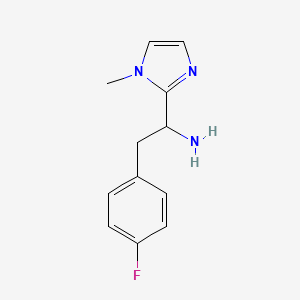
![3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
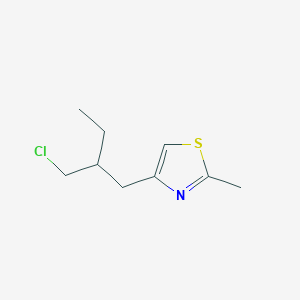
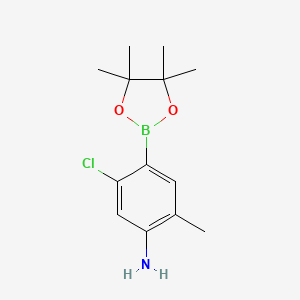
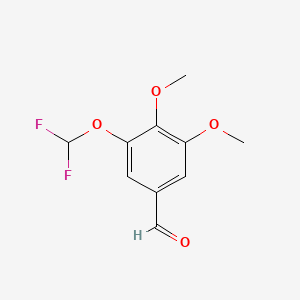
![7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13477455.png)

![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
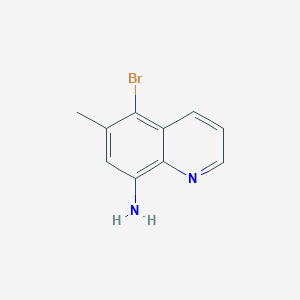
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
